1-{[3,5-dimethyl-1-(3-methylbenzoyl)-1H-pyrazol-4-yl]sulfonyl}piperidine
Description
1-{[3,5-Dimethyl-1-(3-methylbenzoyl)-1H-pyrazol-4-yl]sulfonyl}piperidine is a sulfonamide-containing heterocyclic compound featuring a pyrazole core substituted with methyl groups at positions 3 and 5, a 3-methylbenzoyl group at position 1, and a piperidine ring linked via a sulfonyl group at position 2.
Properties
IUPAC Name |
(3,5-dimethyl-4-piperidin-1-ylsulfonylpyrazol-1-yl)-(3-methylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3S/c1-13-8-7-9-16(12-13)18(22)21-15(3)17(14(2)19-21)25(23,24)20-10-5-4-6-11-20/h7-9,12H,4-6,10-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPVPJQSVOSVKLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)N2C(=C(C(=N2)C)S(=O)(=O)N3CCCCC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-{[3,5-dimethyl-1-(3-methylbenzoyl)-1H-pyrazol-4-yl]sulfonyl}piperidine is a novel compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a complex structure comprising a pyrazole ring, a sulfonyl group, and a piperidine moiety, which together contribute to its diverse pharmacological properties.
Chemical Structure and Properties
The chemical structure of 1-{[3,5-dimethyl-1-(3-methylbenzoyl)-1H-pyrazol-4-yl]sulfonyl}piperidine can be represented as follows:
This compound exhibits enhanced chemical reactivity due to the presence of the sulfonyl group, which plays a crucial role in its interaction with biological targets.
Biological Activities
Research indicates that this compound possesses significant antimicrobial and anticancer properties. The biological activity is primarily attributed to its ability to interact with various proteins and enzymes, potentially modulating critical biological pathways.
Antimicrobial Activity
Studies have demonstrated that 1-{[3,5-dimethyl-1-(3-methylbenzoyl)-1H-pyrazol-4-yl]sulfonyl}piperidine exhibits notable antimicrobial effects. For instance, it has shown effectiveness against a range of bacterial strains, likely through mechanisms involving the inhibition of bacterial enzyme activity.
Anticancer Activity
The anticancer potential of this compound has been explored in various studies. One notable study investigated its effects on breast cancer cell lines (MCF-7 and MDA-MB-231), revealing that it induces apoptosis and exhibits cytotoxic effects. The combination of this compound with standard chemotherapy agents like doxorubicin has shown synergistic effects, enhancing overall treatment efficacy while potentially reducing side effects.
The mechanism underlying the biological activity of 1-{[3,5-dimethyl-1-(3-methylbenzoyl)-1H-pyrazol-4-yl]sulfonyl}piperidine is believed to involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes critical for cellular function.
- Protein Interaction : It can modulate protein functions by binding to active sites or altering conformational states.
These interactions are vital for understanding its pharmacological profile and therapeutic applications.
Comparative Analysis with Related Compounds
To better understand the unique properties of 1-{[3,5-dimethyl-1-(3-methylbenzoyl)-1H-pyrazol-4-yl]sulfonyl}piperidine, a comparative analysis with structurally similar compounds is useful:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 3,5-Dimethyl-1-phenylpyrazole | Contains a pyrazole ring | Lacks sulfonyl and piperidine groups |
| 1-(2-Methylbenzoyl)piperidine | Contains a piperidine ring | Lacks the pyrazole ring |
| 4-(piperidin-4-yloxy)pyrazole | Contains both piperidine and pyrazole | Different functional groups compared to the target compound |
This table highlights the distinctive combination of functional groups in 1-{[3,5-dimethyl-1-(3-methylbenzoyl)-1H-pyrazol-4-yl]sulfonyl}piperidine that confers its unique biological properties.
Case Studies
Several case studies have further elucidated the biological activity of this compound:
- Anticancer Synergy : A study demonstrated that co-treatment with doxorubicin significantly enhanced cytotoxicity in breast cancer cell lines when combined with this compound. The analysis utilized apoptosis assays to confirm increased cell death rates.
- Antimicrobial Efficacy : Another research effort evaluated the antimicrobial properties against various pathogens, showing promising results that warrant further exploration for potential therapeutic applications in infectious diseases.
Comparison with Similar Compounds
The compound’s structural and functional attributes can be compared to related pyrazole-sulfonamide derivatives and 1,3,4-thiadiazole analogs synthesized from precursors like 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one (4) and N-(4-nitrophenyl)acetohydrazonoyl bromide (2). Key comparisons include:
Structural Analogues
Key Observations :
- Sulfonyl-Linked Groups : Piperidine vs. thiadiazole rings alter electronic properties; piperidine’s basic nitrogen could facilitate hydrogen bonding in biological targets .
Antimicrobial Activity
While direct data for the target compound is unavailable, structurally related 1,3,4-thiadiazole derivatives (e.g., 13a–13d, 17a–17h) exhibit potent antimicrobial activity:
- Gram-Positive Bacteria : Compound 14 (analogous to the target) showed superior activity against Bacillus mycoides compared to controls (MIC: 2 µg/mL vs. 4 µg/mL for streptomycin) .
- Gram-Negative Bacteria and Fungi : Nitrophenyl-substituted analogs (e.g., 13a) were less effective against Escherichia coli and Candida albicans (MIC: 16–32 µg/mL), likely due to reduced penetration through bacterial membranes .
Inference for Target Compound : The 3-methylbenzoyl substituent may improve activity against gram-negative strains by balancing lipophilicity and polarity, though this requires experimental validation.
Mechanistic Considerations
- Binding Interactions : The sulfonyl group in piperidine derivatives may interact with bacterial enzymes (e.g., dihydrofolate reductase), similar to sulfonamide antibiotics .
- Role of Piperidine : The piperidine ring’s conformational flexibility could enhance target binding compared to rigid thiadiazole derivatives .
Preparation Methods
Chlorosulfonation Followed by Piperidine Coupling
The 4-position of the pyrazole undergoes electrophilic substitution using chlorosulfonic acid (ClSO3H) . This step introduces a sulfonyl chloride group, which is subsequently displaced by piperidine.
Procedure :
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Chlorosulfonation :
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Reagent : Excess ClSO3H (2.5 equiv)
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Conditions : 0°C → room temperature, 2 hours
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Product : 1-(3-methylbenzoyl)-3,5-dimethyl-1H-pyrazol-4-sulfonyl chloride (Yield: 60–70%)
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-
Piperidine Coupling :
Challenges :
Photoredox-Catalyzed Sulfonylation Using PIPSO
A modern approach leverages bis(piperidine) sulfur dioxide (PIPSO) as an SO2 surrogate under photoredox conditions. This method avoids handling gaseous SO2 and enhances regioselectivity.
Key Steps :
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Bromination : The pyrazole’s 4-position is brominated using N-bromosuccinimide (NBS) in CCl4 (Yield: 70%).
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Radical Sulfonylation :
Advantages :
-
PIPSO enables efficient SO2 transfer without side reactions.
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Compatible with sensitive functional groups due to mild conditions.
Lewis Base-Catalyzed Cyclization with 1,3-Sulfonyl Shift
Adapting methodology from Singh et al., the pyrazole core and sulfonyl group are introduced simultaneously via cyclization of N-propargylic sulfonylhydrazones .
Synthesis Pathway :
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Hydrazone Formation :
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Starting Materials : 3-Methylbenzoyl hydrazine + propargyl aldehyde
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Product : N-Propargylic sulfonylhydrazone (Yield: 85%)
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Cyclization :
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Piperidine Coupling :
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Conditions : Similar to Section 2.1 (Yield: 88%)
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Comparative Analysis of Methods
| Parameter | Chlorosulfonation | Photoredox | Cyclization |
|---|---|---|---|
| Yield (Overall) | 48–63% | 43–54% | 53–62% |
| Reaction Time | 6–8 hours | 12–24 hours | 10–16 hours |
| Regioselectivity | High | Moderate | High |
| Toxicity | ClSO3H (corrosive) | Low | DBU (irritant) |
| Scalability | Industrial | Lab-scale | Pilot-scale |
Key Observations :
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Chlorosulfonation is optimal for large-scale synthesis but requires hazardous reagents.
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Photoredox offers precision but demands specialized equipment.
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Cyclization provides an integrated approach but involves multi-step hydrazone preparation.
Characterization and Validation
All routes produce the target compound with >95% purity (HPLC). Spectral data align with literature:
Q & A
Q. What are the optimal synthetic routes for 1-{[3,5-dimethyl-1-(3-methylbenzoyl)-1H-pyrazol-4-yl]sulfonyl}piperidine, and how can reaction conditions be controlled to maximize yield?
The synthesis typically involves a multi-step sequence:
- Step 1 : Sulfonation of the pyrazole core using chlorosulfonic acid to introduce the sulfonyl group.
- Step 2 : Nucleophilic substitution with piperidine under anhydrous conditions (e.g., DMF as solvent, 60–80°C, 12–24 hours).
- Step 3 : Benzoylation at the pyrazole nitrogen using 3-methylbenzoyl chloride in the presence of a base (e.g., triethylamine) .
Key considerations : - Solvent choice : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of piperidine.
- Temperature control : Excess heat may lead to decomposition of the sulfonyl intermediate.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) is critical for isolating high-purity product (>95% by HPLC) .
Q. How can the structural integrity and purity of the compound be validated after synthesis?
A combination of analytical techniques is required:
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize the compound’s pharmacological profile?
Methodology :
- Core modifications : Introduce substituents at the pyrazole 3,5-dimethyl positions or the benzoyl ring to assess steric/electronic effects on target binding. For example, replacing 3-methylbenzoyl with fluorinated analogs may enhance metabolic stability .
- Piperidine substitution : Compare sulfonyl-piperidine vs. morpholine or piperazine analogs to evaluate ring flexibility’s impact on bioavailability .
- Biological assays : Use enzyme inhibition assays (e.g., kinase targets) or cell-based models (e.g., anti-inflammatory IL-6/IL-1β suppression) to correlate structural changes with activity .
Q. How should contradictory solubility data from different studies be resolved?
Case example : A study reports solubility in water as <0.1 mg/mL, while another claims 1.2 mg/mL using co-solvents. Resolution strategy :
- Replicate conditions : Test solubility using the shake-flask method (pH 7.4 PBS buffer, 25°C) and validate via HPLC .
- Co-solvent screening : Systematically evaluate DMSO, PEG-400, or cyclodextrin-based formulations to identify outliers .
- Thermodynamic analysis : Calculate Hansen solubility parameters to predict compatibility with solvents .
Q. What computational approaches are suitable for predicting the compound’s interaction with biological targets?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to kinase domains (e.g., JAK2 or COX-2). Prioritize poses with hydrogen bonding to sulfonyl oxygen and π-π stacking with the benzoyl group .
- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes (e.g., RMSD <2.0 Å indicates robust binding) .
- ADMET prediction : Tools like SwissADME can forecast blood-brain barrier permeability (e.g., low penetration due to high polar surface area >90 Ų) .
Q. How can researchers address discrepancies in reported biological activity across studies?
Example : Compound shows IC₅₀ = 50 nM in one kinase assay but >10 µM in another. Troubleshooting steps :
- Assay validation : Confirm enzyme source (recombinant vs. native), ATP concentration (e.g., 10 µM vs. 1 mM), and incubation time .
- Off-target screening : Use proteome-wide profiling (e.g., KINOMEscan) to identify unintended interactions .
- Metabolite analysis : Check for instability in assay buffer (e.g., hydrolysis of the sulfonyl group) via LC-MS .
Method Development Questions
Q. What strategies improve the compound’s stability in long-term storage for in vivo studies?
Q. How can chiral purity be ensured if asymmetric synthesis is attempted?
- Chiral HPLC : Use a Daicel CHIRALPAK® column (hexane/isopropanol mobile phase) to resolve enantiomers .
- Circular dichroism (CD) : Validate absolute configuration by comparing experimental CD spectra with DFT-simulated data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
